molecular formula C20H21ClN2O4S B11136533 1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-2-(2,3-dihydro-1-benzofuran-6-yl)-1-ethanone

1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-2-(2,3-dihydro-1-benzofuran-6-yl)-1-ethanone

Cat. No.: B11136533
M. Wt: 420.9 g/mol
InChI Key: HTWWHDQLXUGKQI-UHFFFAOYSA-N
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Description

1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-2-(2,3-dihydro-1-benzofuran-6-yl)-1-ethanone is a complex organic compound that features a combination of a piperazine ring, a benzofuran moiety, and a chlorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-2-(2,3-dihydro-1-benzofuran-6-yl)-1-ethanone typically involves multiple steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Attachment of the Chlorophenyl Sulfonyl Group: This step usually involves sulfonylation reactions, where a chlorophenyl sulfonyl chloride reacts with the piperazine derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide or sulfoxide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new groups onto the piperazine ring.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Medicine: In medicinal chemistry, 1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-2-(2,3-dihydro-1-benzofuran-6-yl)-1-ethanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-2-(2,3-dihydro-1-benzofuran-6-yl)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-2-(2,3-dihydro-1-benzofuran-6-yl)-1-ethanone shares similarities with other sulfonyl piperazine derivatives and benzofuran compounds.
  • Examples include 1-{4-[(4-Methylphenyl)sulfonyl]piperazino}-2-(2,3-dihydro-1-benzofuran-6-yl)-1-ethanone and 1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-(2,3-dihydro-1-benzofuran-6-yl)-1-ethanone.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21ClN2O4S

Molecular Weight

420.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(2,3-dihydro-1-benzofuran-6-yl)ethanone

InChI

InChI=1S/C20H21ClN2O4S/c21-17-3-5-18(6-4-17)28(25,26)23-10-8-22(9-11-23)20(24)14-15-1-2-16-7-12-27-19(16)13-15/h1-6,13H,7-12,14H2

InChI Key

HTWWHDQLXUGKQI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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